molecular formula C5H13NOS B1366785 D-Methioninol CAS No. 87206-44-8

D-Methioninol

Cat. No.: B1366785
CAS No.: 87206-44-8
M. Wt: 135.23 g/mol
InChI Key: MIQJGZAEWQQAPN-RXMQYKEDSA-N
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Description

D-Methioninol is an amino alcohol . It has a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-amino-4-methylsulfanylbutan-1-ol . The InChI code is 1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 . The molecular structure of this compound includes a sulfur atom, making it a sulfur-containing amino acid .


Physical and Chemical Properties Analysis

This compound is a syrupy, thick oil . It has a molecular weight of 135.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Protection Against Acoustic Trauma

Research has shown that D-Methioninol (D-Met) can be effectively used to protect against acoustic trauma. Alagic, Goiny, and Canlon (2011) demonstrated that the local application of D-Met to the inner ear of guinea pigs resulted in protection against acoustic trauma, as evidenced by maintained auditory thresholds post-trauma and elevated D-Met concentrations in the perilymph for at least 24 hours (Alagic, Goiny, & Canlon, 2011).

Impact on Milk Protein Synthesis

This compound has been studied for its effects on milk protein synthesis. A study by Jeon et al. (2022) found that this compound supplementation affected beta-casein, proteins, and metabolites linked to milk protein synthesis in bovine mammary epithelial cells, suggesting its potential in enhancing milk production (Jeon, Conejos, Lee, Keum, & Lee, 2022).

Research in Cellular Metabolism

This compound has been used in studies to investigate cellular metabolism processes. Spratt et al. (2022) utilized deuterium-labeled methionine (d8-Met) in live cells to study cellular uptake and metabolic processes, demonstrating its utility in cellular metabolism research (Spratt, Oguchi, Miura, Asanuma, Kosakamoto, Obata, & Ozeki, 2022).

Otoprotection Against Cisplatin-Induced Ototoxicity

This compound has been explored for its protective effects against cisplatin-induced ototoxicity. A study by Campbell, Meech, Rybak, and Hughes (2003) revealed that D-Met could protect cochlear oxidative state and thus potentially serve as a protective agent against ototoxicity (Campbell, Meech, Rybak, & Hughes, 2003).

Methionine Uptake and Oxidative Stress Studies

Research has also utilized this compound in studies related to methionine uptake and oxidative stress. For instance, the detection of oxidized methionine in proteins and cellular extracts has been facilitated by novel anti-methionine sulfoxide antibodies, as demonstrated in a study by Oien et al. (2009) (Oien, Canello, Gabizon, Gasset, Lundquist, Burns, & Moskovitz, 2009).

Safety and Hazards

D-Methioninol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

D-Methioninol, also known as D-Methionine, is an amino acid found in mixture products used for nutrient supplementation . It primarily targets Methionine aminopeptidase 2 and Transcriptional regulator, HTH_3 family . These targets play a crucial role in various biological processes, including protein synthesis and gene regulation .

Mode of Action

For instance, it has been suggested that this compound modulates cortical electrical spike activity primarily through GABA A receptor activation . This suggests the involvement of GABAergic mechanisms that perhaps contribute to the protective actions of these compounds .

Biochemical Pathways

This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This fundamental biochemical pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

It is known that the bioavailability of this compound can be influenced by various factors, including the chemical composition of the feed, the ambient temperature of the feeding environment, the sex and age of the animal, and the grain size of the feed .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific context. For instance, it has been shown to reduce spike activity in cortical electrical spike activity . Moreover, this compound is known to intervene in lipid metabolism, activation of endogenous antioxidant enzymes such as methionine sulfoxide reductase A, and the biosynthesis of glutathione to counteract oxidative stress .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentrations of amino acids required in the diet can be influenced by factors such as the chemical composition of the feed, the ambient temperature of the feeding environment, the sex and age of the animal, and the grain size of the feed . These parameters can alter the consumption of amino acids and their subsequent metabolic processing .

Biochemical Analysis

Biochemical Properties

D-Methioninol plays a significant role in biochemical reactions, particularly in the synthesis of proteins and other essential biomolecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is involved in the methylation process, where it donates methyl groups to other molecules, a critical function in gene expression and protein function . It also interacts with enzymes such as methionine adenosyltransferase, which converts methionine to S-adenosylmethionine, a key methyl donor in numerous biochemical reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate the S6K1 pathway and protein synthesis in avian myoblasts . Additionally, this compound affects oxidative stress responses and has been implicated in the regulation of antioxidant enzymes such as superoxide dismutase and catalase . These effects highlight the compound’s role in maintaining cellular homeostasis and protecting cells from oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity. For example, this compound has been shown to modulate the activity of ribosomal protein S6 kinase (S6K1), which plays a crucial role in protein synthesis . Additionally, this compound can influence gene expression by acting as a methyl donor in methylation reactions, thereby affecting the transcriptional activity of various genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, this compound has been observed to maintain its activity over several days, with its effects on protein synthesis and antioxidant enzyme activity becoming more pronounced over time . These findings suggest that this compound can have sustained effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance protein synthesis and antioxidant enzyme activity without causing adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway. It interacts with enzymes such as methionine adenosyltransferase and cystathionine beta-synthase, which are critical for the synthesis of S-adenosylmethionine and cysteine, respectively . These interactions influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, it is taken up by cells via amino acid transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, affecting processes such as protein synthesis and antioxidant defense .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the cytoplasm, where it participates in protein synthesis, or to the mitochondria, where it plays a role in oxidative stress responses . These localization patterns are essential for the compound’s biochemical and cellular effects.

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQJGZAEWQQAPN-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87206-44-8
Record name Methioninol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87206-44-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHIONINOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of D-Methioninol in synthetic chemistry?

A1: this compound plays a crucial role in efficiently synthesizing (R)-3-Aminothiolane [, ]. This synthesis involves a one-pot tandem hydroxyl activation-intramolecular cyclization of tosyl-protected this compound using methanesulfonyl chloride and pyridine. Subsequently, removing the tosyl group yields (R)-3-Aminothiolane. (R)-3-Aminothiolane and its derivatives are important building blocks in synthesizing biologically active compounds. [, ].

Q2: Has this compound been used in developing any specific drug analogs?

A2: Yes, this compound has been employed in synthesizing Sparsomycin analogs, specifically N-[(E)-β-(6-methyluracil-5-yl) acryloyl]-D-methioninol []. This particular analog, along with others in the study, was tested for antibacterial activity and lytic action on Ehrlich ascites carcinoma cells. Interestingly, this analog, while not the most potent, did show significant antibacterial activity against Streptococcus pyogenes [].

Q3: Where can I find more information about the synthesis and applications of (R)-3-Aminothiolane, a compound derived from this compound?

A3: For a comprehensive understanding of (R)-3-Aminothiolane synthesis using this compound, refer to the research articles titled "An Efficient Synthesis of (R)-3-Aminothiolane" [, ]. These papers detail the synthetic procedure and highlight the importance of (R)-3-Aminothiolane derivatives in creating biologically active compounds.

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